molecular formula C19H18F2N4O2 B13366283 1-[4-(difluoromethoxy)phenyl]-N-(2-ethylphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide

1-[4-(difluoromethoxy)phenyl]-N-(2-ethylphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide

Cat. No.: B13366283
M. Wt: 372.4 g/mol
InChI Key: YAVYMJVQGFLQCQ-UHFFFAOYSA-N
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Description

1-[4-(Difluoromethoxy)phenyl]-N-(2-ethylphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide is a chemical compound with a complex structure that includes a triazole ring, difluoromethoxy group, and ethylphenyl substituents

Preparation Methods

The synthesis of 1-[4-(difluoromethoxy)phenyl]-N-(2-ethylphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. The synthetic route often includes the following steps:

    Formation of the Triazole Ring: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate carbonyl compounds.

    Introduction of the Difluoromethoxy Group: This step may involve the use of difluoromethylating agents under controlled conditions.

    Attachment of the Ethylphenyl Group: This can be done through substitution reactions using ethylphenyl halides or related compounds.

Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-[4-(Difluoromethoxy)phenyl]-N-(2-ethylphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[4-(Difluoromethoxy)phenyl]-N-(2-ethylphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-[4-(difluoromethoxy)phenyl]-N-(2-ethylphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

1-[4-(Difluoromethoxy)phenyl]-N-(2-ethylphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide can be compared with other similar compounds, such as:

    1-[4-(Difluoromethoxy)phenyl]-N-(3-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide: This compound has a similar structure but differs in the position of the ethyl group on the phenyl ring.

    1-[4-(Difluoromethoxy)phenyl]-N-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide: Another similar compound with a different position of the ethyl group.

The uniqueness of this compound lies in its specific structural arrangement, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C19H18F2N4O2

Molecular Weight

372.4 g/mol

IUPAC Name

1-[4-(difluoromethoxy)phenyl]-N-(2-ethylphenyl)-5-methyl-1,2,4-triazole-3-carboxamide

InChI

InChI=1S/C19H18F2N4O2/c1-3-13-6-4-5-7-16(13)23-18(26)17-22-12(2)25(24-17)14-8-10-15(11-9-14)27-19(20)21/h4-11,19H,3H2,1-2H3,(H,23,26)

InChI Key

YAVYMJVQGFLQCQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C2=NN(C(=N2)C)C3=CC=C(C=C3)OC(F)F

Origin of Product

United States

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